molecular formula C20H24N2O2S B5601699 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide

Cat. No.: B5601699
M. Wt: 356.5 g/mol
InChI Key: OVEGPAMTPRCHFN-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15584919 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship Studies

This compound is part of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides explored for their biological activities as opioid kappa agonists. Variants in N-acyl, N-alkyl, and amino functions have been explored, leading to the discovery of potent compounds with significant biological activity. These studies help in understanding the structural requirements for opioid receptor activity and can guide the development of new therapeutic agents with improved efficacy and safety profiles (Barlow et al., 1991).

Heterocyclic Synthesis

The compound is related to arylmethylenecyanothioacetamide derivatives, which have been utilized in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives. These heterocyclic compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science, showcasing the versatility of this compound in synthetic organic chemistry (Elgemeie et al., 1988).

Pharmacological Characterization

Compounds structurally related to N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide have been characterized pharmacologically, showing high affinity and selectivity for κ-opioid receptors. These findings are crucial for developing new treatments for pain, depression, and addiction disorders, highlighting the therapeutic potential of such compounds (Grimwood et al., 2011).

Conformational Analysis

Conformational analysis of similar N-[2-(1-pyrrolidinyl)ethyl]acetamides has been conducted to understand their ability to act as opioid kappa agonists. This research aids in the rational design of new compounds with desired biological activities by understanding the relationship between molecular conformation and pharmacological effect (Costello et al., 1991).

Properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-(3-thiophen-2-ylpropanoyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-14-5-7-16(8-6-14)18-12-22(13-19(18)21-15(2)23)20(24)10-9-17-4-3-11-25-17/h3-8,11,18-19H,9-10,12-13H2,1-2H3,(H,21,23)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEGPAMTPRCHFN-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.